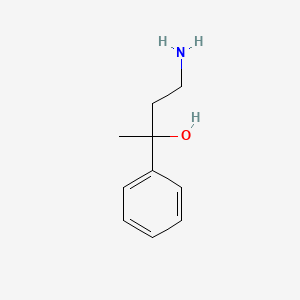

4-Amino-2-phenylbutan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNOUHHTBQKYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 2 Phenylbutan 2 Ol and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

Achieving control over the stereochemistry of 4-amino-2-phenylbutan-2-ol is crucial for its potential biological applications. Various strategies have been developed to synthesize specific stereoisomers of this and related compounds.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. While specific examples for the direct synthesis of this compound using this strategy are not extensively detailed in the provided results, the principle is a cornerstone of asymmetric synthesis. This approach would typically involve attaching a chiral molecule to a precursor of this compound, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary.

Asymmetric Catalytic Routes

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Recent advancements have focused on the development of novel catalysts for asymmetric reactions. For instance, a confined imidodiphosphorimidate (IDPi) has been shown to catalyze the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, providing a route to enantiopure free β²-amino acids. nih.gov This method is notable for its broad substrate scope, accommodating both aromatic and aliphatic starting materials, and yielding products with high enantioselectivity. nih.gov The practicality of this approach is highlighted by scalable experiments that allow for simple product purification and catalyst recovery. nih.gov

Another notable development is the use of photoredox-mediated C–O bond activation of aliphatic alcohols for the asymmetric synthesis of unnatural α-amino acids. rsc.org This method employs a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor in a redox-neutral process that is both atom-economical and produces CO2 as the only stoichiometric byproduct. rsc.org

The table below summarizes key aspects of these asymmetric catalytic methods.

| Catalyst/Method | Reaction Type | Key Features | Reference |

| Confined imidodiphosphorimidate (IDPi) | Asymmetric aminomethylation | High yields, excellent enantioselectivity, broad substrate scope, catalyst recovery. | nih.gov |

| Photoredox-mediated C–O bond activation | Asymmetric synthesis of α-amino acids | Atom-economical, redox-neutral, uses a chiral N-sulfinyl imine. | rsc.org |

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to complex molecules. Achieving diastereoselective control in MCRs is a significant challenge. The Mannich reaction, a classic example of an MCR, has been a focus for the synthesis of β-amino compounds. For example, the enantio- and diastereoselective Mannich reaction of α-cyanoesters with aldimines, catalyzed by chiral amines, has been reported to produce β-amino cyanoesters with excellent yields and diastereoselectivities. nih.gov

More recently, chiral halonium salts have been employed as catalysts in the asymmetric synthesis of β-amino cyanoesters with adjacent tetrasubstituted carbon centers via the Mannich reaction. nih.gov This method provides the desired products in excellent yields with good enantioselectivity. nih.gov

Novel Reaction Pathways for the Construction of the this compound Core

The fundamental structure of this compound can be assembled through various synthetic strategies. One straightforward approach involves the reaction of 2-(2-phenylethyl)oxirane (B1266189) with ammonia (B1221849) in methanol (B129727). This reaction, conducted in a sealed tube at 70°C, yields 1-amino-4-phenylbutan-2-ol, a close structural analog.

A different strategy for a related structure, 2-amino-4-phenylbutane, involves the direct single-stage amination of 4-phenyl-2-butanol (B1222856) using ammonia over a ruthenium-pincer complex catalyst. chemicalbook.com This reaction is carried out in an autoclave under pressure and at elevated temperatures. chemicalbook.com

Furthermore, the synthesis of related ketones, which can be precursors to amino alcohols, has been explored. For instance, (R)-4-hydroxy-4-phenylbutan-2-one has been synthesized via a scalable enantioselective aldol (B89426) reaction between acetone (B3395972) and benzaldehyde (B42025) using a solvent-free, recyclable organocatalyst. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis of Chiral Isomers

Enzymes are highly efficient and selective catalysts that are increasingly used in organic synthesis. Enzymatic methods provide a green and effective route to chiral amino acids and their derivatives. rsc.org

For example, (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid have been synthesized from 2-oxo-4-phenylbutanoic acid using L-phenylalanine dehydrogenase and D-lactate dehydrogenase, respectively. documentsdelivered.com These reactions require a cofactor, NADH, which is regenerated in situ. documentsdelivered.com The development of enzymatic processes for producing chiral amino acids is driven by their wide applications in various industries. rsc.org

The table below outlines some chemoenzymatic and biocatalytic approaches.

| Enzyme/System | Substrate | Product | Key Features | Reference |

| L-phenylalanine dehydrogenase | 2-Oxo-4-phenylbutanoic acid | (S)-2-amino-4-phenylbutanoic acid | Requires NADH cofactor regeneration. | documentsdelivered.com |

| D-lactate dehydrogenase | 2-Oxo-4-phenylbutanoic acid | (R)-2-hydroxy-4-phenylbutanoic acid | Requires NADH cofactor regeneration. | documentsdelivered.com |

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles is essential for developing environmentally benign synthetic processes. In the context of synthesizing this compound and its analogs, this includes the use of recyclable catalysts, solvent-free reaction conditions, and enzymatic methods.

The use of a recyclable N-PEG-(L)-prolinamide organocatalyst for the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one exemplifies a green approach. researchgate.net This solvent-free method allows for the catalyst to be recovered and reused, minimizing waste. Similarly, biocatalytic methods using enzymes operate under mild conditions and are inherently green. rsc.orgdocumentsdelivered.com The development of catalytic systems that can be easily recovered and reused, such as the imidodiphosphorimidate catalyst, also contributes to more sustainable synthetic routes. nih.gov

Total Synthesis Strategies of Complex Molecules Incorporating this compound Moieties

The anti-(2R,3S) configuration of 1,3-diamino-4-phenylbutan-2-ol derivatives is a crucial pharmacophore found in a variety of therapeutically important molecules, most notably as core structural motifs in HIV protease inhibitors. unica.it These complex molecules are assembled by coupling the pre-synthesized this compound-based building block with other intricate fragments.

A highly efficient and stereoselective method for preparing N1-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol serves as a prime example of generating a key intermediate for these total syntheses. unica.itnih.govnih.gov This approach begins with N,N-dibenzyl-L-phenylalaninal and proceeds through a two-step sequence.

The initial step involves a three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction. unica.itnih.gov This reaction combines the starting aldehyde with various amines and a masked acyl cyanide reagent to stereoselectively produce N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides. unica.itnih.gov

The subsequent step is a one-pot deprotection and reduction protocol. The silyl (B83357) protecting group is removed, and the amide functionality is reduced using a combination of trimethylsilyl (B98337) chloride and lithium aluminium hydride. unica.itnih.gov This method has proven to be more efficient than a stepwise approach. unica.it The resulting N1-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives are then ready for incorporation into larger molecules.

The table below summarizes the synthesis of various N1-substituted anti-(2R,3S)-3-(dibenzylamino)-4-phenylbutan-2-ol derivatives, which are key intermediates for the total synthesis of more complex molecules. unica.it

| Amine Substrate | Product | Overall Yield (2 steps) |

| Isobutylamine | (2R,3S)-N1-Isobutyl-3-(dibenzylamino)-4-phenylbutan-2-amine | 80% |

| n-Butylamine | (2R,3S)-N1-Butyl-3-(dibenzylamino)-4-phenylbutan-2-amine | 49-57% |

| 3-Phenylpropylamine | (2R,3S)-N1-(3-Phenylpropyl)-3-(dibenzylamino)-4-phenylbutan-2-amine | 49-57% |

| Benzylamine | (2R,3S)-N1-Benzyl-3-(dibenzylamino)-4-phenylbutan-2-amine | 49-57% |

| Allylamine | (2R,3S)-N1-Allyl-3-(dibenzylamino)-4-phenylbutan-2-amine | 49-57% |

| Propargylamine | (2R,3S)-N1-Propargyl-3-(dibenzylamino)-4-phenylbutan-2-amine | 40% |

| Isopropylamine | (2R,3S)-N1-Isopropyl-3-(dibenzylamino)-4-phenylbutan-2-amine | 70% |

| Cyclopropylamine | (2R,3S)-N1-Cyclopropyl-3-(dibenzylamino)-4-phenylbutan-2-amine | 55% |

| Pyrrolidine | (2R,3S)-3-(Dibenzylamino)-1-(pyrrolidin-1-yl)-4-phenylbutan-2-ol | 60% |

| Piperidine | (2R,3S)-3-(Dibenzylamino)-1-(piperidin-1-yl)-4-phenylbutan-2-ol | 81% |

Data sourced from a study on the rapid synthesis of anti-1,3-diamino-4-phenylbutan-2-ol building blocks. unica.it

These building blocks are pivotal in the synthesis of HIV protease inhibitors like Darunavir and Saquinavir, as well as inhibitors of β-secretase and other biologically active compounds. unica.it The total synthesis of these complex molecules involves the coupling of these diamino alcohol scaffolds with appropriate side chains and terminal groups, a process that relies on the efficient and stereocontrolled synthesis of the core this compound moiety.

Chemical Transformations and Derivatizations of 4 Amino 2 Phenylbutan 2 Ol

Selective Functional Group Interconversions

The strategic modification of the amino and hydroxyl groups, as well as the aromatic ring, allows for the synthesis of a wide array of novel compounds.

The primary amine group in 4-Amino-2-phenylbutan-2-ol is a key site for various chemical modifications.

Amidation: The amino group can readily undergo amidation reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding amides. These reactions are often facilitated by coupling reagents. The direct amidation of unprotected amino acids with amines can also be achieved using Lewis acid catalysts. researchgate.net

Alkylation: N-alkylation of the amino group can be accomplished using various alkylating agents. For instance, in situ alkylation has been successfully employed following oxidative cyclization reactions of related compounds. acs.org

Cyclization: The amino group can participate in intramolecular cyclization reactions to form heterocyclic structures. For example, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a related structural motif, leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov This type of transformation highlights the potential for developing complex molecular architectures from amino-phenyl-butane scaffolds.

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Amidation | Carboxylic acid, Coupling agent | N-acyl-4-amino-2-phenylbutan-2-ol |

| Alkylation | Alkyl halide, Base | N-alkyl-4-amino-2-phenylbutan-2-ol |

The tertiary hydroxyl group offers another avenue for derivatization.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, typically in the presence of an acid catalyst (Fischer esterification). masterorganicchemistry.com

Etherification: Formation of an ether linkage can be achieved, for example, by Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, specific reagents or reaction pathways can lead to oxidative cleavage or other transformations. The photocatalytic oxidation of a similar secondary alcohol, butan-2-ol, to 2-butanone (B6335102) has been demonstrated, suggesting the potential for oxidative transformations of the alcohol moiety under specific conditions. ajol.info

The phenyl group can be modified through electrophilic aromatic substitution reactions. The directing effects of the existing alkylamino-alcohol substituent will influence the position of new substituents on the ring. The synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines has been reported, indicating that modifications to the aromatic portion of similar structures are feasible. nih.gov

Design and Synthesis of Chiral Derivatives for Ligand Development

The chiral nature of this compound makes it an attractive scaffold for the development of chiral ligands. Chiral amino alcohols are widely utilized as building blocks in the synthesis of ligands for asymmetric catalysis. The synthesis of chiral derivatives can be achieved through various strategies, including the use of chiral starting materials or enantioselective synthetic methods. For example, (2S)-2-amino-4-phenylbutan-1-ol is a known chiral building block. The development of N-functionalized 2-aminophenols as ligands for catalysts is an active area of research. nih.gov

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to complex molecules. The functional groups present in this compound make it a suitable candidate for use in MCRs. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction that can utilize amine components to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org The amino group of this compound could potentially participate in such reactions, leading to the rapid generation of diverse and complex molecular libraries.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-2-methyl-1-phenylbutan-2-ol nih.gov |

| 4-Amino-2-methyl-4-oxo-2-phenylbutanoic acid nih.gov |

| 4-Amino-2-phenoxybutanamide nih.gov |

| (2S)-2-amino-4-phenylbutan-1-ol chemicalbook.com |

| 4-Phenyl-2-butanol (B1222856) nih.gov |

| 2-Amino-4-phenylbutane chemicalbook.com |

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles acs.orgnih.gov |

| 2-(3-oxoindolin-2-ylidene)acetonitriles acs.orgnih.gov |

| N-functionalized 2-aminophenols nih.gov |

| Imidazo[1,2-a]pyridines beilstein-journals.org |

| 2-Butanone ajol.info |

| 4-Amino-2-methylbutan-2-ol chemicalbook.com |

| 3-Amino-4-phenyl-butan-2-ol drugbank.com |

| 1-Amino-4-phenylbutan-2-ol |

| 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol |

| 3-chloro-4-phenylbutan-2-one orgsyn.org |

| 4-phenyl-3-buten-2-ol orgsyn.org |

| 2-Butanol, 4-amino- nih.gov |

Applications of 4 Amino 2 Phenylbutan 2 Ol in Catalysis and Asymmetric Synthesis

A Cornerstone for Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The strategic placement of a hydroxyl and an amino group in 4-Amino-2-phenylbutan-2-ol allows for its derivatization into a range of bidentate and polydentate chiral ligands. These ligands can coordinate with various transition metals to form catalysts that effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Principles of Ligand Design and Structure-Activity Relationships

The design of effective chiral ligands derived from this compound hinges on several key principles. The steric bulk of the phenyl group and the conformational rigidity of the butanol backbone play a crucial role in creating a well-defined chiral environment around the metal center. nih.gov Modification of the amino and hydroxyl groups allows for the fine-tuning of the ligand's electronic and steric properties, which directly impacts the catalyst's activity and enantioselectivity.

Structure-activity relationship (SAR) studies are instrumental in optimizing ligand design. For instance, altering the substituents on the nitrogen atom or converting the hydroxyl group into an ether or ester can significantly influence the catalytic performance. These studies aim to establish a clear correlation between the ligand's structure and the enantiomeric excess (ee) and yield of the product, guiding the development of more efficient catalysts. While specific SAR data for this compound derivatives is not extensively documented in publicly available literature, the general principles of chiral ligand design suggest that systematic modifications would be a key strategy for optimization.

Driving Asymmetric Hydrogenation and Reduction Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and ligands derived from amino alcohols are known to be effective in this area. nih.gov Catalysts formed by complexing metals like rhodium, ruthenium, or iridium with chiral ligands derived from this compound are anticipated to be effective in the enantioselective reduction of prochiral ketones and olefins. The amino and hydroxyl groups of the ligand can coordinate to the metal, while the chiral backbone directs the approach of the substrate, leading to the stereoselective addition of hydrogen.

While specific examples detailing the use of this compound in this context are not readily found in broad searches, the known efficacy of related amino alcohols in asymmetric hydrogenation suggests its potential. The synthesis of chiral alcohols and amines through the reduction of corresponding ketones and imines is a key area where such catalysts could be applied.

Facilitating Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of chiral carbon-carbon and carbon-heteroatom bonds is fundamental to organic synthesis. Asymmetric aldol (B89426) and Mannich reactions are prominent examples of such transformations, yielding valuable β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. Chiral ligands derived from this compound can be employed to create metal catalysts that facilitate these reactions with high enantioselectivity.

In a typical scenario, the chiral metal complex would activate the substrate, and the ligand's stereochemistry would control the facial selectivity of the nucleophilic attack. For example, in an aldol reaction, the ligand would dictate whether the enolate attacks the re or si face of the aldehyde, leading to the formation of a specific enantiomer of the aldol adduct. Similarly, in a Mannich reaction, the stereochemical outcome of the addition of an enolate to an imine would be governed by the chiral catalyst. While direct research on this compound in these specific reactions is not widely reported, the principles of asymmetric catalysis strongly support its potential in these applications.

A Reliable Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. nih.gov After the desired transformation, the auxiliary can be removed and ideally recycled. This compound, with its reactive amino and hydroxyl groups, is a prime candidate for use as a chiral auxiliary.

It can be attached to a substrate, for instance, by forming an amide or an ester linkage. The inherent chirality of the this compound moiety then influences the stereochemical course of reactions such as alkylations, aldol additions, or Diels-Alder reactions performed on the modified substrate. The steric hindrance provided by the phenyl group and the specific conformation enforced by the butanol backbone can effectively block one face of the reactive center, leading to a highly diastereoselective outcome. osi.lv Once the desired stereocenter is created, the auxiliary can be cleaved off, yielding the enantiomerically enriched product.

Pioneering Novel Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. nih.govnih.gov Chiral amino alcohols and their derivatives are prominent classes of organocatalysts. The bifunctional nature of this compound, possessing both a basic amino group and an acidic hydroxyl group, allows it to act as a Brønsted acid, Brønsted base, or a hydrogen-bond donor, enabling various modes of catalytic activation.

Derivatives of this compound could be designed to catalyze a range of reactions, including Michael additions, aldol reactions, and Mannich reactions, through the formation of transient iminium ions or enamines with the substrates. The development of novel organocatalytic systems based on this scaffold holds significant potential for creating metal-free, environmentally benign synthetic methodologies.

A Tool for the Optical Resolution of Racemic Mixtures

Optical resolution is a technique used to separate a racemic mixture into its constituent enantiomers. semanticscholar.orglibretexts.org One common method involves the use of a chiral resolving agent to form a pair of diastereomers with the enantiomers of the racemate. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization or chromatography.

Chiral this compound, being an amine, can be used as a resolving agent for racemic acids. It reacts with the racemic acid to form a mixture of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized. Subsequent treatment of the separated salt with a base regenerates the enantiomerically pure acid and the resolving agent. Conversely, the hydroxyl group of this compound could be derivatized to create an acidic resolving agent for racemic bases.

Lack of Specific Research Data Precludes Detailed Article on this compound

A thorough investigation into the scientific literature and patent databases reveals a significant lack of specific, publicly available research on the applications of the chemical compound this compound in the fields of catalysis, asymmetric synthesis, polymer synthesis, and material science. While the broader class of chiral amino alcohols is well-documented as being pivotal in these areas, information detailing the explicit use and performance of this compound is not sufficiently available to construct a detailed and scientifically accurate article as per the requested outline.

Chiral amino alcohols, in general, are recognized for their utility as ligands in metal-catalyzed reactions and as chiral auxiliaries that can direct the stereochemical outcome of a synthesis. They are fundamental building blocks in the creation of enantiomerically pure molecules, which is critical in the pharmaceutical and fine chemical industries. For example, derivatives of structurally similar compounds, such as 1,3-diamino-4-phenylbutan-2-ol, are noted as important building blocks in medicinal chemistry. nih.govunica.it

However, the specific research findings, data tables, and detailed discussions concerning this compound (CAS No. 104294-60-2) are not present in the accessible literature. Searches for its application as a catalyst, a chiral ligand in asymmetric synthesis, or as a monomer or functional component in polymer and material science did not yield the specific data required to fulfill the requested article structure.

Therefore, while the chemical structure of this compound suggests potential for such applications, the absence of documented research and empirical data prevents a comprehensive and factual report on its specific roles in these advanced chemical fields.

Mechanistic Investigations and Reaction Dynamics Involving 4 Amino 2 Phenylbutan 2 Ol

Elucidation of Reaction Mechanisms and Catalytic Cycles

The synthesis of the 4-amino-2-phenylbutan-2-ol backbone and its derivatives can be achieved through several mechanistic pathways, often involving sophisticated catalytic cycles to control the outcome.

One prominent strategy involves the proline-catalyzed direct asymmetric three-component Mannich reaction, which effectively combines a ketone, an aldehyde, and an amine to form β-amino carbonyl compounds with high selectivity. nih.gov These products are versatile precursors that can be subsequently reduced to the corresponding 1,2-amino alcohols. The proposed mechanism involves the formation of an enamine from the ketone and proline catalyst, which then attacks the imine generated from the aldehyde and amine. nih.gov

Another powerful method is the palladium-catalyzed allylic C-H amination, which can generate syn-1,3-amino alcohol precursors with high selectivity. nih.gov This reaction utilizes an electron-deficient N-nosyl carbamate (B1207046) as the nitrogen source, which, under the influence of a Pd(II)/sulfoxide catalyst system, selectively aminates the allylic C-H bonds of terminal olefins. nih.gov This approach is noted for its mild reaction conditions and orthogonality to other synthetic methods. nih.gov

The direct, single-stage amination of related secondary alcohols has also been demonstrated using ruthenium-pincer complexes as catalysts. For example, 4-phenyl-2-butanol (B1222856) can be converted to 4-phenyl-2-butylamine using a specific carbonylchlorohydrido-ruthenium(II) catalyst and ammonia (B1221849) at elevated temperature and pressure. chemicalbook.com Such processes, known as "borrowing hydrogen" or "hydrogen autotransfer" reactions, typically involve the temporary oxidation of the alcohol to a ketone by the metal catalyst, formation of an imine with ammonia, and subsequent reduction of the imine to the amine by the regenerated metal hydride species.

Furthermore, the ring-opening of epoxides is a classic and effective route for producing amino alcohols. organic-chemistry.org For instance, the structural isomer 1-amino-4-phenyl-2-butanol is synthesized by reacting 2-(2-phenylethyl)oxirane (B1266189) with ammonia in methanol (B129727) in a sealed tube. This reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms, following an S_N2 pathway. The regioselectivity of this ring-opening can be influenced by the choice of catalyst, with various metal salts being employed to direct the amine to the desired position. organic-chemistry.org

Kinetic Studies of Stereoselective Transformations

While detailed formal kinetic studies providing rate constants and reaction orders for the synthesis of this compound are not extensively documented in the literature, reaction dynamics are practically explored through the optimization of reaction conditions to maximize yield and stereoselectivity.

In the synthesis of derivatives of anti-1,3-diamino-4-phenylbutan-2-ol, a close structural analog, the reaction time of the final reduction step was found to be critical. Researchers observed that reducing the reaction time with the reducing agent lithium aluminum hydride (LAH) from 3 hours to 1.5 hours significantly improved the yield of the desired product to 80%. This demonstrates kinetic control over the reaction, where shorter times favor the desired product over potential side reactions or over-reduction.

Similarly, in the catalytic amination of 4-phenyl-2-butanol, the reaction is maintained at an internal temperature of 170°C for 48 hours to achieve a 63% yield. chemicalbook.com These parameters represent optimized conditions found through empirical study to balance the rate of reaction with catalyst stability and product formation. chemicalbook.com The long reaction time and high temperature suggest a significant activation energy barrier for the catalytic cycle. chemicalbook.com

The study of transetherification reactions in the synthesis of substituted 2-nitroanilines, which are also complex building blocks, shows that using lower temperatures (80-90°C) and longer reaction times can be beneficial for minimizing tar formation when using long-chain aliphatic alcohols. uj.edu.pl This highlights the delicate balance between reaction rate and the stability of reactants and products, a key consideration in reaction dynamics.

Spectroscopic Characterization of Transient Intermediates

The identification of short-lived intermediates is crucial for confirming proposed reaction mechanisms. In the synthesis of amino alcohol derivatives, several transient species have been proposed or identified.

In the proline-catalyzed three-component Mannich reaction, an enamine formed between the ketone substrate and the proline catalyst is a key transient intermediate. nih.gov This enamine is the active nucleophile that attacks an imine intermediate, which is formed concurrently from the aldehyde and amine components. nih.gov

For the synthesis of anti-1,3-diamino-4-phenylbutan-2-ol derivatives via a three-component reaction, an anti acyl cyanide is proposed as a key intermediate. This species is formed following the initial nucleophilic addition and a subsequent 1,4-silyl transfer before it is trapped by the amine nucleophile. The stereochemistry of this intermediate dictates the final anti configuration of the product.

In many classical syntheses of amino alcohols, N-protected epoxides are common intermediates. These are typically isolated before being subjected to regioselective ring-opening with an amine nucleophile.

Spectroscopic techniques are also vital for studying the interactions of these molecules. In a study on the related compound 4-phenylbutan-2-amine, UV-Visible, fluorescence, and circular dichroism (CD) spectroscopy were used to probe its binding to bovine serum albumin (BSA). derpharmachemica.com The results indicated that the compound quenches the intrinsic fluorescence of BSA through a static mechanism and induces conformational changes in the protein's secondary structure, confirming a binding interaction. derpharmachemica.com While not a transient reaction intermediate, this demonstrates the application of spectroscopy in characterizing the molecular interactions of this class of compounds. derpharmachemica.com

Regioselectivity and Diastereoselectivity Studies

Controlling the spatial arrangement of functional groups is a central challenge in organic synthesis. Studies on this compound analogs have demonstrated remarkable levels of regioselectivity and diastereoselectivity.

A highly effective method for controlling stereochemistry is seen in the synthesis of N-protected anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives. A three-component reaction starting from N,N-dibenzyl-L-phenylalaninal was shown to produce the corresponding amide products with exceptional anti diastereoselectivity, consistently achieving a ratio greater than 98:2. This high degree of control is attributed to a kinetically controlled nucleophilic addition that follows the Felkin-Ahn model. chemistnotes.com

The Felkin-Ahn model predicts the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound. chemistnotes.comuvic.ca It posits that the most stable transition state is one where the largest substituent at the alpha-carbon is oriented perpendicular to the carbonyl group, i.e., anti-periplanar to the incoming nucleophile. chemistnotes.comyoutube.com This arrangement minimizes steric hindrance, forcing the nucleophile to attack from the less hindered face, thereby leading to the anti product as the major isomer. chemistnotes.comuvic.ca

The following table details the results of this highly diastereoselective reaction using various amine nucleophiles to generate different amide derivatives of the protected anti-(2S,3S)-allophenylnorstatin core structure.

| Entry | Amine Nucleophile | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | Benzylamine | 1a | 87 | >98:2 |

| 2 | Aniline | 1b | 81 | >98:2 |

| 3 | (R)-1-Phenylethylamine | 1c | 78 | >98:2 |

| 4 | (S)-1-Phenylethylamine | 1d | 75 | >98:2 |

| 5 | Furfurylamine | 1e | 83 | >98:2 |

| 6 | Dibenzylamine | 1f | 63 | >98:2 |

| 7 | N-Benzylmethylamine | 1g | 71 | >98:2 |

| 8 | Morpholine | 1h | 77 | >98:2 |

| 9 | Piperidine | 1i | 80 | >98:2 |

| 10 | Pyrrolidine | 1j | 79 | >98:2 |

This table is adapted from research on the synthesis of N-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol building blocks, which are close structural analogs of the target compound.

Similarly, regioselectivity is paramount in synthesis strategies involving epoxide ring-opening. Catalysts such as yttrium or zinc salts can be employed to direct an incoming amine nucleophile to attack a specific carbon of the epoxide, allowing for the selective formation of one constitutional isomer over another. organic-chemistry.org

Computational and Theoretical Studies on 4 Amino 2 Phenylbutan 2 Ol

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule. For 4-Amino-2-phenylbutan-2-ol, these methods are instrumental in understanding its conformational landscape and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) for Conformation and Transition State Analysis

While specific peer-reviewed studies detailing extensive Density Functional Theory (DFT) analyses on the conformational landscape and transition states of this compound are not widely available in the public domain, the principles of DFT are regularly applied to molecules of similar complexity. Such studies would typically involve optimizing the geometry of various possible conformers to determine their relative energies and populations. The presence of a flexible butyl chain and rotatable bonds around the phenyl group and the C-N bond suggests that this compound can exist in multiple low-energy conformations.

A hypothetical DFT study would likely identify the most stable conformer as one where steric hindrance is minimized and intramolecular hydrogen bonding between the amino and hydroxyl groups might play a stabilizing role. Transition state calculations for reactions involving this molecule, such as its synthesis or degradation, would provide critical information about the reaction mechanisms and kinetics.

Ab Initio Methods for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to determine various molecular properties with high accuracy. For this compound, ab initio methods could be used to calculate properties such as the dipole moment, polarizability, and electronic transitions. These properties are essential for understanding the molecule's interaction with solvents and its spectroscopic characteristics. Publicly accessible databases provide some computed properties for this compound, which are likely derived from such computational methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide insights into its conformational flexibility, solvation, and interaction with biological macromolecules.

Currently, there is a lack of published specific molecular dynamics simulation studies for this compound. However, such a study would be valuable to explore the conformational space of the molecule in different environments, such as in aqueous solution or within a lipid bilayer, which is particularly relevant for assessing its potential as a bioactive compound.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization and structural elucidation of molecules. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.

While specific computational studies predicting the full spectroscopic profile of this compound are not readily found, chemical databases often provide basic predicted data. For instance, predicted collision cross-section (CCS) values for different adducts of the molecule have been calculated, which is relevant for ion mobility-mass spectrometry. nih.gov

Rational Design of Bioactive Molecules Utilizing this compound as a Pharmacophore

The structural features of this compound, including a phenyl ring, a tertiary alcohol, and an amino group, make it an interesting scaffold for the design of bioactive molecules. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The arrangement of hydrogen bond donors and acceptors, and the hydrophobic phenyl group in this compound, could serve as a basis for designing new drugs.

Although there are no specific, detailed studies showcasing the use of this compound as a pharmacophore in a rational drug design campaign, its structural similarity to known bioactive molecules suggests its potential in this area. For example, related amino alcohol structures are found in various pharmacologically active compounds.

Advanced Analytical Methodologies for Research on 4 Amino 2 Phenylbutan 2 Ol and Its Stereoisomers

Spectroscopic Techniques for Absolute Configuration and Diastereomeric Excess Determination

The presence of a chiral center at the C2 position in 4-amino-2-phenylbutan-2-ol gives rise to a pair of enantiomers, (R)- and (S)-4-amino-2-phenylbutan-2-ol. The stereochemistry is a critical aspect, as enantiomers can exhibit different biological activities. Therefore, precise determination of the absolute configuration and enantiomeric excess is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Advanced NMR techniques can be employed to assign the relative and absolute stereochemistry of chiral compounds like this compound.

One common approach involves the use of chiral derivatizing agents (CDAs) . These are enantiomerically pure compounds that react with the amino or alcohol group of this compound to form diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. For instance, the analysis of the 1H NMR spectra of the resulting diastereomeric amides or esters can reveal differences in chemical shifts and coupling constants for the protons near the chiral center.

Another technique is the use of chiral solvating agents (CSAs) , which form transient diastereomeric complexes with the enantiomers of this compound in solution. This interaction can induce chemical shift differences (enantiomeric discrimination) in the NMR spectrum, which can be used to determine the enantiomeric excess.

For determining the relative stereochemistry in related β-amino alcohols, detailed analysis of ¹H NMR coupling constants can be informative. The magnitude of the vicinal coupling constant (³J) between the protons on the carbon atoms bearing the amino and hydroxyl groups can provide insight into the dihedral angle and thus the syn or anti relationship of the substituents. growingscience.com In some cases, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, further aiding in stereochemical assignment.

Chiral chromatography is the cornerstone for separating enantiomers and determining the enantiomeric purity of chiral compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantioseparation of amino alcohols. oup.com This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the resolution of a wide range of chiral molecules, including amines and amino alcohols. yakhak.org The choice of the mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is crucial for achieving optimal separation. yakhak.org

To enhance detection sensitivity, especially when using a UV detector, derivatization of the amino group with a chromophoric reagent is often performed. oup.comyakhak.org For instance, reacting this compound with a chiral derivatizing reagent that contains a UV-active moiety can produce diastereomers that are easily separated on a standard achiral HPLC column and detected with high sensitivity. oup.com

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. nih.gov For the analysis of this compound, derivatization is typically required to increase its volatility and thermal stability. The amino and hydroxyl groups can be converted to less polar functional groups, for example, by acylation. The resulting derivatives are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov

The determination of enantiomeric excess (e.e.) is achieved by integrating the peak areas of the two enantiomers in the chromatogram. Modern chromatographic data systems can perform this calculation automatically, providing a precise measure of the enantiomeric purity of the sample. uma.es

| Parameter | Chiral HPLC | Chiral GC |

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. |

| Stationary Phase | Commonly polysaccharide-based (cellulose, amylose derivatives). | Often cyclodextrin-based derivatives. |

| Derivatization | May be used to enhance detection (e.g., with UV-active groups). oup.comyakhak.org | Generally required to increase volatility and thermal stability. |

| Mobile Phase | Typically a mixture of alkanes and alcohols. yakhak.org | An inert carrier gas (e.g., helium, hydrogen). |

| Detection | UV, fluorescence, circular dichroism detectors. uma.es | Flame ionization detector (FID), mass spectrometer (MS). |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide three-dimensional structural information and are powerful tools for the non-destructive determination of the absolute configuration of chiral molecules in solution. nih.govbiotools.usnih.govnih.gov

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usnih.gov Since every chiral molecule exhibits a VCD spectrum, this technique is broadly applicable and does not require the presence of a chromophore. biotools.us The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.govnih.gov This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. For this compound, the phenyl group acts as a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the chiral center. Similar to VCD, the experimental ECD spectrum is compared with quantum chemically calculated spectra to determine the absolute configuration. nih.gov

The combination of ECD and VCD is a powerful approach for stereochemical analysis. nih.gov While ECD provides information about the environment of the chromophore, VCD gives insights into the stereochemistry of the entire molecule. This complementarity enhances the reliability of the absolute configuration assignment.

Mass Spectrometry for Reaction Progress Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of this compound and for monitoring the progress of its synthesis. nih.govpurdue.edu

Online mass spectrometry techniques allow for the real-time analysis of chemical reactions. nih.gov For instance, in the synthesis of this compound, which can be prepared through a Grignard reaction, a mass spectrometer can be coupled directly to the reactor. This setup enables the continuous monitoring of the consumption of reactants, the formation of the product, and the appearance of any intermediates or byproducts. mt.com This real-time data is crucial for optimizing reaction conditions, such as temperature, reaction time, and the rate of reagent addition, to maximize yield and minimize impurities.

Mass spectrometry is also instrumental in the analysis of complex mixtures containing this compound. When coupled with a chromatographic separation technique such as GC or HPLC (GC-MS or LC-MS), it allows for the identification and quantification of the target compound and related impurities in a single run. The fragmentation pattern of this compound in the mass spectrometer provides a unique fingerprint that confirms its identity.

| Application of Mass Spectrometry | Description |

| Molecular Weight Confirmation | Provides the exact mass of the molecule, confirming the chemical formula C₁₀H₁₅NO. nih.gov |

| Reaction Monitoring | Real-time tracking of reactants, intermediates, and products to optimize synthesis. nih.gov |

| Impurity Profiling | Identification and quantification of byproducts and impurities in the reaction mixture. |

| Coupled with Chromatography (GC/LC-MS) | Separation and identification of components in complex mixtures, providing both retention time and mass spectral data for unambiguous identification. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide the precise bond lengths, bond angles, and the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. researchgate.netnih.govresearchgate.net

For this compound, obtaining a single crystal of sufficient quality would allow for the unambiguous determination of its molecular structure. The resulting crystal structure would reveal the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. researchgate.net

In cases where the compound itself does not readily form crystals suitable for X-ray diffraction, derivatization to a salt (e.g., hydrochloride or tartrate) can facilitate crystallization. The crystal structure of the derivative would still provide the crucial stereochemical information of the parent molecule.

While a specific crystal structure for this compound is not found in the public domain, the data that would be obtained from such an analysis is highly valuable. The table below illustrates the type of information that can be derived from an X-ray crystallographic study, based on a representative organic molecule. researchgate.net

| Crystallographic Parameter | Example Data (from a representative organic molecule) researchgate.net | Significance for this compound |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | C2/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 12.3069(8) Å, b = 9.7023(7) Å, c = 24.812(2) Å, β = 94.862(6)° | Defines the size and shape of the repeating unit in the crystal. |

| Dihedral Angles | e.g., Dihedral angle between rings = 87.8(1)° | Provides information on the conformation of the molecule. |

| Hydrogen Bonding | N−H···N and N−H···O interactions observed | Details the intermolecular forces that stabilize the crystal structure. |

Future Directions and Emerging Research Avenues for 4 Amino 2 Phenylbutan 2 Ol

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The 1,2-amino alcohol framework, central to the structure of 4-Amino-2-phenylbutan-2-ol, is a well-established pharmacophore found in a multitude of biologically active compounds. nih.gov This makes it a valuable scaffold for interdisciplinary research bridging organic synthesis and chemical biology. The future utility of this compound lies in its potential as a versatile building block for creating libraries of new chemical entities. Synthetic modification of its amine and alcohol functionalities can lead to derivatives with a wide range of biological activities, including potential antibiotic, antifungal, and anticancer properties. researchgate.netnih.gov

The general class of β-amino alcohols is known to be crucial for the activity of various therapeutic agents, such as anti-HIV protease inhibitors and antimalarial drugs. researchgate.net Research has shown that even minor modifications to the amino alcohol core can significantly impact biological function, switching activity from antibacterial to antifungal, for example. nih.gov While an early study from 1962 noted that a specific derivative of this compound lacked analgesic activity, dss.go.th modern biological screening techniques could uncover other potential therapeutic applications. By using this compound as a starting point, researchers can explore structure-activity relationships, generating valuable data for understanding how small molecules interact with biological systems like enzymes or cellular receptors. nih.gov

Potential for Novel Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking. The structure of this compound is ideally suited for exploration in this field. Its key features include:

Hydrogen Bond Donors: The primary amine (-NH2) and hydroxyl (-OH) groups can both donate hydrogen atoms.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors.

Aromatic System: The phenyl group can participate in pi-pi stacking interactions with other aromatic rings and cation-pi interactions.

This combination of functional groups provides a toolkit for designing self-assembling systems. For instance, molecules of this compound could potentially form intricate, ordered networks in the solid state or in specific solvents through a defined pattern of hydrogen bonds. In the field of molecular recognition, this compound could serve as a simple host molecule, capable of selectively binding to guest molecules that have complementary shapes and hydrogen-bonding capabilities. Future research could explore its use in creating molecular sensors, gels, or novel crystalline materials driven by these non-covalent forces.

Challenges and Opportunities in the Scalable and Sustainable Synthesis of Chiral Amino Alcohols

One of the most significant hurdles in utilizing chiral molecules like this compound is their synthesis. Producing a single, desired stereoisomer (enantiomer) is often complex and expensive. Traditional methods have often relied on starting materials from the "chiral pool" of naturally occurring molecules, which limits the diversity of achievable structures. diva-portal.org The key challenges include achieving high stereoselectivity, avoiding hazardous reagents, and ensuring the process is scalable for potential industrial application.

However, these challenges create immense opportunities for innovation in synthetic organic chemistry. Modern approaches are moving away from classical methods toward more efficient and sustainable catalytic processes. Recent breakthroughs include:

Asymmetric Catalysis: The development of novel catalysts, such as chromium-based systems, for the asymmetric coupling of simple starting materials like aldehydes and imines, offers a modular way to build chiral β-amino alcohols with high precision. westlake.edu.cn

C-H Amination: Advanced strategies like enantioselective radical C-H amination allow for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, streamlining the synthesis and bypassing the need for pre-functionalized substrates. nih.gov

Green Chemistry: The use of environmentally benign catalysts, such as zeolites, and solvent-free reaction conditions are gaining traction. scirp.org Ring-opening of epoxides, a common route to amino alcohols, is being optimized with catalysts like indium tribromide or under solventless systems to improve regioselectivity and reduce waste. researchgate.net

Applying these cutting-edge synthetic methods to produce enantiopure this compound could make this and related compounds more accessible for research and development.

Machine Learning and AI-Assisted Drug Discovery Leveraging Amino Alcohol Pharmacophores

The rise of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery. These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of new, untested molecules. The amino alcohol pharmacophore, as present in this compound, is a prime candidate for such in silico studies.

A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound, these features are the hydrogen bond donor/acceptor sites and the aromatic ring. ML models can be trained on known active and inactive compounds containing this pharmacophore to:

Screen Virtual Libraries: Rapidly evaluate millions of virtual compounds to identify those most likely to be active against a specific biological target.

De Novo Design: Generate entirely new molecular structures optimized around the amino alcohol scaffold to maximize potency and minimize potential side effects.

Predict ADMET Properties: Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new designs before they are ever synthesized, saving significant time and resources.

By leveraging AI, researchers can explore the vast chemical space around the this compound core, prioritizing the synthesis of only the most promising candidates for further biological testing and accelerating the discovery of novel therapeutics.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | nih.gov |

| Molecular Weight | 165.23 g/mol | nih.gov |

| CAS Number | 104294-60-2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | researchgate.net |

| Hydrogen Bond Acceptor Count | 2 | researchgate.net |

| Rotatable Bond Count | 3 | researchgate.net |

| Topological Polar Surface Area | 46.2 Ų | researchgate.net |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-Amino-2-phenylbutan-2-ol, and how do reaction conditions influence yield optimization?

- Methodological Answer : While direct synthetic protocols for this compound are not explicitly detailed in the provided literature, analogous routes for structurally related amino-alcohols involve reductive amination of ketones or nucleophilic substitution reactions. Critical parameters include temperature (60–100°C), pH control (8–10 for amine stability), and solvent polarity (e.g., ethanol/water mixtures). Steric hindrance from the phenyl group may necessitate prolonged reaction times (24–48 hours). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol) is recommended to isolate high-purity products .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is required:

- 1H/13C NMR : Assigns proton environments (e.g., hydroxyl proton at δ 1.5–2.0 ppm, aromatic protons at δ 7.2–7.6 ppm) and carbon backbone .

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.

- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (theoretical m/z 179.2 for C₁₀H₁₅NO).

- X-ray Crystallography : For crystalline derivatives, SHELX software enables precise bond-length and angle determination .

Advanced Research Questions

Q. How can researchers design experiments to investigate the lack of pharmacological activity in this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Test derivatives against opioid receptor panels (10 μM concentration) using competitive binding assays (³H-naloxone displacement) and functional cAMP modulation studies.

- Computational Analysis : Perform molecular docking (AutoDock Vina) to compare binding affinities with active analgesics.

- Conformational Studies : Use 500 MHz NMR in DMSO-d₆ to analyze spatial arrangements; steric clashes or unfavorable hydrogen bonding may explain inactivity, as observed in the inactive open-chain analogue derived from this compound .

Q. What strategies resolve discrepancies in reported synthetic yields or purity levels for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent ratios, inert atmosphere) and use HPLC (C18 column, 220 nm detection) to compare purity across studies.

- Kinetic Analysis : Conduct TGA/DSC (25–300°C at 10°C/min) to identify thermal decomposition pathways.

- Cross-Validation : High-field NMR (600 MHz) with spike-in experiments using authenticated standards can reconcile conflicting spectral data .

Q. How can researchers leverage crystallography software (e.g., SHELX) to analyze this compound derivatives?

- Methodological Answer :

- Structure Refinement : Use SHELXL for high-resolution refinement of X-ray data (λ = 1.5418 Å) to determine bond angles and torsion parameters.

- Twinned Data Handling : For imperfect crystals, SHELXL’s twin-law refinement tools (BASF parameter) improve accuracy.

- Validation : Cross-check results with PLATON’s ADDSYM to detect missed symmetry .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for interpreting conflicting biological activity data in SAR studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using fixed/random-effects models (RevMan software).

- Dose-Response Modeling : Fit sigmoidal curves (GraphPad Prism) to compare potency slopes.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to identify anomalous data points in receptor binding assays .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.